3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
Description
3-[(2,4,6-Trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is a compound that features a trimethoxyphenyl group attached to a dihydroindolone core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[(2,4,6-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H19NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-9,13H,10H2,1-3H3,(H,19,20) |
InChI Key |
RKVFTOAMHPYQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2C3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(2,4,6-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethoxybenzaldehyde and an appropriate indole derivative.
Condensation Reaction: The aldehyde group of 2,4,6-trimethoxybenzaldehyde reacts with the indole derivative under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
3-[(2,4,6-Trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[(2,4,6-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
3-[(2,4,6-Trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of the trimethoxyphenyl group and the dihydroindolone core, which imparts distinct pharmacological properties and enhances its potential as a versatile research tool and therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
